4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride
CAS No.: 614731-80-5
Cat. No.: VC2275205
Molecular Formula: C13H19ClFNO
Molecular Weight: 259.75 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride - 614731-80-5](/images/structure/VC2275205.png)
Specification
CAS No. | 614731-80-5 |
---|---|
Molecular Formula | C13H19ClFNO |
Molecular Weight | 259.75 g/mol |
IUPAC Name | 4-[(2-fluorophenyl)methoxymethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C13H18FNO.ClH/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11;/h1-4,11,15H,5-10H2;1H |
Standard InChI Key | NTQZOSPXURUIAF-UHFFFAOYSA-N |
SMILES | C1CNCCC1COCC2=CC=CC=C2F.Cl |
Canonical SMILES | C1CNCCC1COCC2=CC=CC=C2F.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride consists of a central piperidine ring with a substituent at the 4-position. This substituent comprises a methylene group connected to an oxygen atom, which is further linked to a 2-fluorobenzyl group. The molecular formula is C13H19FNO·HCl with an approximate molecular weight of 259.76 g/mol (for the free base) and 296.22 g/mol (for the hydrochloride salt).
Physical Characteristics
This compound typically exists as a white to off-white crystalline solid with moderate water solubility, which is enhanced by its hydrochloride salt form. The presence of the fluorine atom at the ortho position of the benzyl group creates unique electronic properties that influence its chemical behavior and stability.
Structural Features and Functional Groups
The compound contains several key functional elements:
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The piperidine ring with a basic nitrogen center
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An ether linkage (C-O-C) providing conformational flexibility
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A 2-fluorobenzyl group with distinctive electronic properties
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The hydrochloride salt form enhancing stability and solubility
Synthesis Methodologies
General Synthetic Routes
The synthesis of 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride typically involves a multi-step process. Drawing parallels from similar compounds in the literature, a general synthetic pathway might involve:
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Starting with 4-(hydroxymethyl)piperidine as the base structure
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Etherification with 2-fluorobenzyl halide in the presence of an appropriate base
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Salt formation using hydrochloric acid to obtain the final product
Reaction Conditions and Optimization
The etherification reaction typically employs bases such as sodium hydroxide or potassium carbonate in aprotic solvents like dichloromethane or tetrahydrofuran . The reaction conditions can be optimized for yield and purity by controlling temperature, reaction time, and stoichiometry of reagents.
Purification Techniques
Common purification methods for this class of compounds include:
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Flash column chromatography using petroleum ether:ethyl acetate gradient systems
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Recrystallization from appropriate solvent systems
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Salt formation and subsequent filtration
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Data
Based on structural analogs, the expected 1H-NMR spectral features would include:
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Piperidine ring protons (multiple signals between δ 1.2-3.5 ppm)
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Methylene protons adjacent to the oxygen (signal at approximately δ 3.3-3.8 ppm)
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Benzyl CH2 protons (signal at approximately δ 4.5-4.8 ppm)
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Aromatic protons displaying characteristic coupling patterns due to the fluorine atom (complex signals between δ 7.0-7.5 ppm)
The 13C-NMR spectrum would likely feature:
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Piperidine carbon signals (δ 20-50 ppm)
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Methylene carbon connected to oxygen (approximately δ 70-75 ppm)
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Aromatic carbons with characteristic doublet splitting for the carbon bonded to fluorine (δ 115-165 ppm)
Mass Spectrometry
Mass spectrometric analysis would show a molecular ion peak corresponding to the free base form, with fragmentation patterns characteristic of piperidine derivatives and fluorobenzyl ethers.
Compound | Key Structural Differences | Potential Advantages |
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4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine HCl | 2-Fluoro substitution, oxy-methyl linker at 4-position | Enhanced lipophilicity, potentially improved membrane permeability |
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine HCl | Substitution at 3-position instead of 4-position | Different spatial arrangement affecting binding profile |
4-(((4-Bromobenzyl)oxy)methyl)piperidine HCl | 4-Bromo instead of 2-Fluoro substitution | Different electronic properties and lipophilicity |
4-(2-Fluorobenzyl)piperidine HCl | Direct C-C bond instead of oxy-methyl linkage | Reduced flexibility, different pharmacokinetic properties |
1-((4-Fluorobenzyl)oxy)-2,2,6,6-tetramethylpiperidine | Fluorine at 4-position, additional methyl groups | Different steric properties and binding characteristics |
Medicinal Chemistry Applications
Enzyme Inhibition Studies
Piperidine derivatives have been extensively studied as enzyme inhibitors. Research on structurally similar compounds has revealed potent inhibitory activity against 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme essential for menaquinone biosynthesis in Mycobacterium tuberculosis . This suggests potential applications in antimicrobial therapy, particularly against tuberculosis.
Optimization Strategies
For optimizing 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride and its derivatives for specific applications, several approaches have proven successful:
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Modifying the position of the fluorine atom (ortho, meta, para) to alter electronic properties
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Exploring bioisosteric replacements for the fluorine atom
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Investigating alternative linkages between the piperidine and benzyl moieties
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Introducing additional substituents on the piperidine ring to enhance target specificity
Organic Synthesis Applications
Building Block Utility
In organic synthesis, 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride can serve as a valuable building block for creating more complex chemical structures. The compound offers multiple sites for further functionalization:
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The secondary amine of the piperidine ring can undergo N-alkylation, acylation, or sulfonylation
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The aromatic ring can participate in various coupling reactions
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The methylene groups provide potential sites for functionalization
Reaction Versatility
The compound can participate in numerous chemical transformations, including:
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Nucleophilic substitution reactions involving the piperidine nitrogen
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Cross-coupling reactions on the aromatic ring
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Oxidation or reduction reactions at various positions
Analytical Considerations
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods for analyzing 4-{[(2-Fluorobenzyl)Oxy]Methyl}Piperidine Hydrochloride would typically employ:
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Reverse-phase columns (C18 or similar)
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Mobile phases containing mixtures of water and organic solvents (acetonitrile or methanol) with appropriate buffers
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UV detection at wavelengths suitable for aromatic compounds (typically 210-280 nm)
Stability Studies
Stability considerations for this compound include:
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Hydrolytic stability of the ether linkage under various pH conditions
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Thermal stability during storage and handling
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Photostability considerations due to the aromatic system
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Long-term stability in solid state and in solution
Future Research Directions
Structure Optimization
Future research might focus on structural modifications to enhance specific properties:
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Exploring the effect of different halogen substitutions on the benzyl ring
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Investigating the impact of varying the position of substitution on the piperidine ring
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Examining alternative linkage types between the piperidine and benzyl moieties
Expanded Application Studies
Potential areas for further investigation include:
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Detailed binding studies with specific biological targets
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Development of radiolabeled analogs for pharmacokinetic and binding studies
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Exploration of potential applications in imaging and diagnostic tools
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Investigation of synergistic effects with established therapeutic agents
Advanced Synthetic Methodologies
Development of improved synthetic routes could focus on:
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Green chemistry approaches with reduced environmental impact
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Stereoselective syntheses for controlling spatial arrangement
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Flow chemistry methods for scaled production
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Enzyme-catalyzed reactions for specific transformations
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